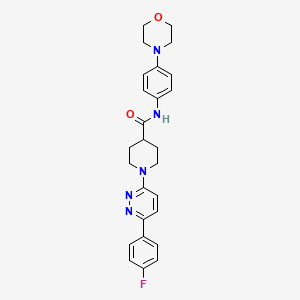

![molecular formula C25H27N3O3S B11276941 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11276941.png)

4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

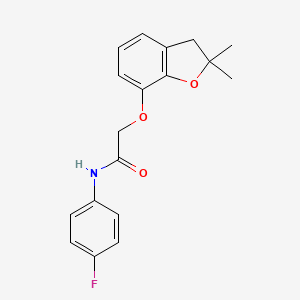

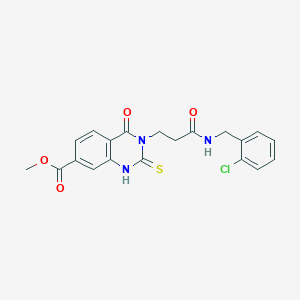

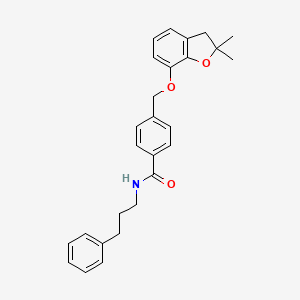

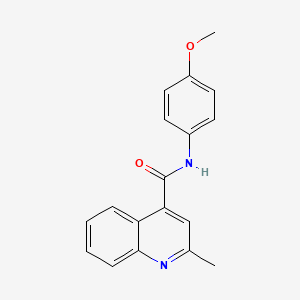

1-(2H)-[4-(3-(3,4-Dihydroisochinolin-2(1H)-ylsulfonyl)-4-ethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-on ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Dihydroisochinolin-Rest mit einer Sulfonylgruppe und einen Tetrahydrophthalazinon-Kern kombiniert, was sie zu einem interessanten Forschungsobjekt für Wissenschaftler in der medizinischen Chemie und verwandten Disziplinen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2H)-[4-(3-(3,4-Dihydroisochinolin-2(1H)-ylsulfonyl)-4-ethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Strecker-Synthese, die die Reaktion von 4-(Dimethylamino)benzaldehyd, 1,2,3,4-Tetrahydroisochinolin und Kaliumcyanid in Gegenwart von silicagestützter Schwefelsäure in Acetonitril bei Raumtemperatur beinhaltet . Dieses Verfahren liefert die gewünschte Verbindung mit hoher Effizienz und Reinheit.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann skalierbare Synthesewege umfassen, die katalytische Mengen an Reagenzien verwenden, um die Ausbeute zu optimieren und die Kosten zu senken. Beispielsweise wurde berichtet, dass die Verwendung von Cer(IV)-ammoniumnitrat (CAN) und Natriumbromat als Oxidationsmittel die Synthese verwandter Dihydroisochinolin-Derivate erleichtert . Diese Verfahren sind so konzipiert, dass sie effizient und umweltfreundlich sind, wodurch sie für die großtechnische Produktion geeignet sind.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(2H)-[4-(3-(3,4-Dihydroisochinolin-2(1H)-ylsulfonyl)-4-ethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Cer(IV)-ammoniumnitrat (CAN) und Natriumbromat oxidiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Cer(IV)-ammoniumnitrat (CAN), Natriumbromat, Natriumacetat und Hydroxylamin. Reaktionsbedingungen beinhalten typischerweise milde Temperaturen und die Verwendung von Lösungsmitteln wie Acetonitril und Petrolether .

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Hydroxyderivate, substituierte Tetrahydrophthalazinone und verschiedene funktionalisierte Dihydroisochinolinverbindungen .

Wissenschaftliche Forschungsanwendungen

1-(2H)-[4-(3-(3,4-Dihydroisochinolin-2(1H)-ylsulfonyl)-4-ethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-on hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Medizinische Chemie: Die Verbindung wurde auf ihr Potenzial als Inhibitor der Aldo-Keto-Reduktase AKR1C3 untersucht, ein Ziel von Interesse bei Brust- und Prostatakrebs.

Biologische Forschung: Ihre einzigartige Struktur ermöglicht die Erforschung ihrer Wechselwirkungen mit verschiedenen biologischen Zielmolekülen, was sie zu einem wertvollen Werkzeug in der Arzneimittelforschung und -entwicklung macht.

Industrielle Anwendungen: Die Stabilität und Reaktivität der Verbindung machen sie für die Verwendung bei der Synthese anderer komplexer organischer Moleküle geeignet, die in verschiedenen industriellen Prozessen verwendet werden können.

Wirkmechanismus

Der Wirkmechanismus von 1-(2H)-[4-(3-(3,4-Dihydroisochinolin-2(1H)-ylsulfonyl)-4-ethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. So wirkt es als hochpotenter und selektiver Inhibitor der Aldo-Keto-Reduktase AKR1C3, indem es an das aktive Zentrum des Enzyms bindet. Die Carboxylgruppe der Verbindung besetzt das Oxyanion-Loch, während die Sulfonamidgruppe die richtige Drehung ermöglicht, damit der Dihydroisochinolin-Rest in einer benachbarten hydrophoben Tasche bindet .

Wissenschaftliche Forschungsanwendungen

4-[3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in breast and prostate cancer.

Biological Research: Its unique structure allows for the exploration of its interactions with various biological targets, making it a valuable tool in drug discovery and development.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules, which can be used in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. For example, it acts as a highly potent and selective inhibitor of aldo-keto reductase AKR1C3 by binding to the enzyme’s active site. The carboxylate group of the compound occupies the oxyanion hole, while the sulfonamide group provides the correct twist to allow the dihydroisoquinoline moiety to bind in an adjacent hydrophobic pocket .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(3,4-Dihydroisochinolin-2(1H)-ylsulfonyl)benzoesäure: Ein hochpotenter Inhibitor der Aldo-Keto-Reduktase AKR1C3.

2-(3,4-Dihydroisochinolin-2(1H)-yl)-2-[4-(Dimethylamino)phenyl]acetonitril: Synthetisiert über eine modifizierte Strecker-Reaktion und in verschiedenen organischen Syntheseanwendungen eingesetzt.

3,4-Dihydroisochinolin-1(2H)-on-Derivate: Bekannt für ihre antioomycetische Aktivität gegen Phytopathogene.

Einzigartigkeit

1-(2H)-[4-(3-(3,4-Dihydroisochinolin-2(1H)-ylsulfonyl)-4-ethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-on zeichnet sich durch seine einzigartige Kombination aus einem Dihydroisochinolin-Rest mit einer Sulfonylgruppe und einem Tetrahydrophthalazinon-Kern aus. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen machen.

Eigenschaften

Molekularformel |

C25H27N3O3S |

|---|---|

Molekulargewicht |

449.6 g/mol |

IUPAC-Name |

4-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydro-2H-phthalazin-1-one |

InChI |

InChI=1S/C25H27N3O3S/c1-2-17-11-12-19(24-21-9-5-6-10-22(21)25(29)27-26-24)15-23(17)32(30,31)28-14-13-18-7-3-4-8-20(18)16-28/h3-4,7-8,11-12,15H,2,5-6,9-10,13-14,16H2,1H3,(H,27,29) |

InChI-Schlüssel |

NAAINJLVVQJIHG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11276873.png)

![N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11276892.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B11276898.png)

![2-(furan-2-ylmethyl)-3-[1-methyl-2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11276928.png)

![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11276936.png)

![2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11276939.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B11276946.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide](/img/structure/B11276948.png)